molecular formula C16H18N2O3 B2845036 Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate CAS No. 1797088-25-5

Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate

Cat. No.: B2845036
CAS No.: 1797088-25-5
M. Wt: 286.331
InChI Key: OVXDFNLXCOFQLW-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate is an organic compound that features a tert-butyl ester group attached to a benzoate moiety, with a 1-cyanocyclopropyl carbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate typically involves the esterification of 4-[(1-cyanocyclopropyl)carbamoyl]benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid) or halogenating agents (e.g., bromine in acetic acid).

Major Products Formed

    Hydrolysis: 4-[(1-cyanocyclopropyl)carbamoyl]benzoic acid.

    Reduction: Tert-butyl 4-[(1-aminocyclopropyl)carbamoyl]benzoate.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular function and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-aminobenzoate: Similar structure but lacks the 1-cyanocyclopropyl carbamoyl group.

    Tert-butyl 4-nitrobenzoate: Similar structure but contains a nitro group instead of the 1-cyanocyclopropyl carbamoyl group.

    Tert-butyl 4-hydroxybenzoate: Similar structure but contains a hydroxyl group instead of the 1-cyanocyclopropyl carbamoyl group.

Uniqueness

Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate is unique due to the presence of the 1-cyanocyclopropyl carbamoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-15(2,3)21-14(20)12-6-4-11(5-7-12)13(19)18-16(10-17)8-9-16/h4-7H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXDFNLXCOFQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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